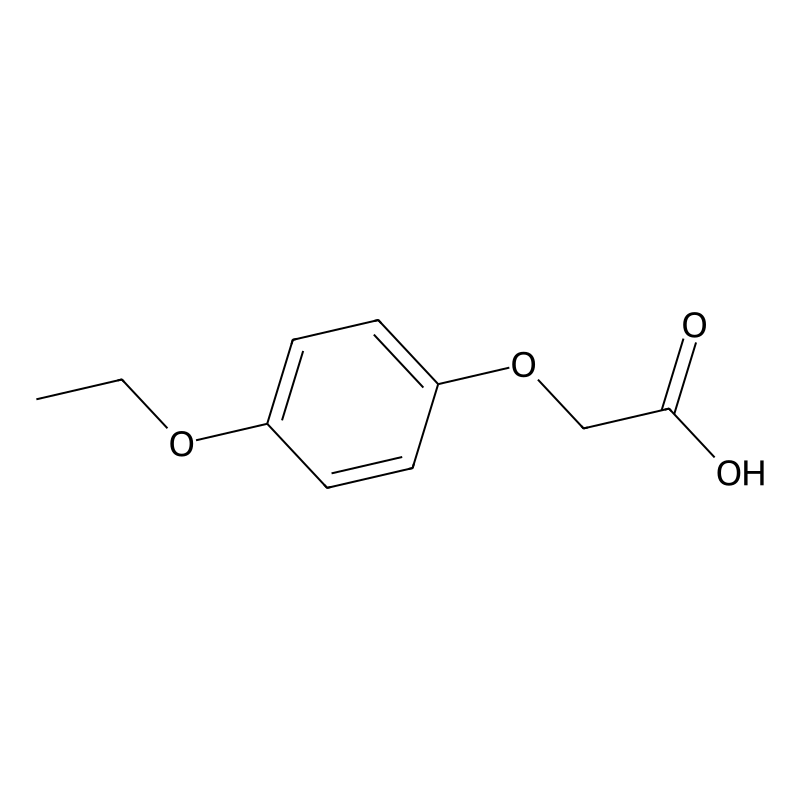4-Ethoxyphenoxyacetic acid
Catalog No.
S1916434
CAS No.
5327-91-3
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
5327-91-3
Product Name
4-Ethoxyphenoxyacetic acid
IUPAC Name
2-(4-ethoxyphenoxy)acetic acid
Molecular Formula
C10H12O4
Molecular Weight
196.2 g/mol
InChI
InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChI Key
NSVKLONIKJVUPZ-UHFFFAOYSA-N
SMILES
CCOC1=CC=C(C=C1)OCC(=O)O
Canonical SMILES
CCOC1=CC=C(C=C1)OCC(=O)O
Limited information exists regarding the origin or specific research applications of 4-EPA. However, its structure suggests potential similarities to known herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) []. Further research is needed to clarify its natural occurrence or synthetic origins and potential uses in scientific fields.
Molecular Structure Analysis
4-EPA consists of three key functional groups:
- Ethoxy group (C₂H₅O): This group is attached to the fourth position of a benzene ring (aromatic ring with six carbon atoms). The presence of the ethoxy group suggests potential ether functionality in the molecule [].
- Phenoxy group (C₆H₅O): This group connects the ethoxy group to the acetic acid moiety. The phenoxy ring indicates an aromatic structure.
- Acetic acid group (CH₃COOH): This group is responsible for the acidic properties of the molecule. It consists of a methyl group (CH₃) bonded to a carbonyl group (C=O) and a hydroxyl group (OH) [].
The entire structure can be visualized as an acetic acid molecule linked to a phenoxy ring, which itself has an ethoxy group attached at the fourth position. This combination of functional groups might influence the molecule's chemical behavior.
Chemical Reactions Analysis
- Esterification: The presence of the carboxylic acid group in acetic acid suggests potential esterification reactions with alcohols to form esters [].
- Hydrolysis: Under acidic or basic conditions, the ester bond between the phenoxy ring and the acetic acid group might undergo hydrolysis, breaking down the molecule into its constituent parts [].
Chemical Databases:
Chromatographic Analysis:
XLogP3
1.6
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
5327-91-3
Wikipedia
4-Ethoxyphenoxyacetic acid
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








